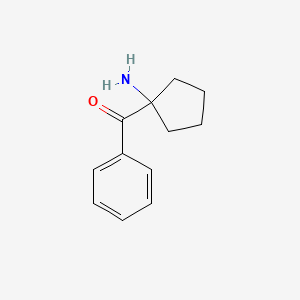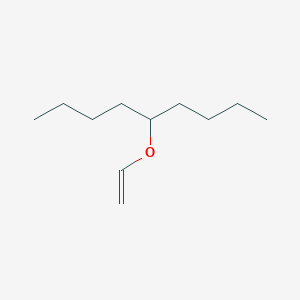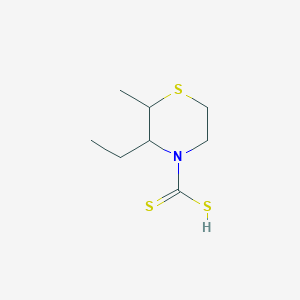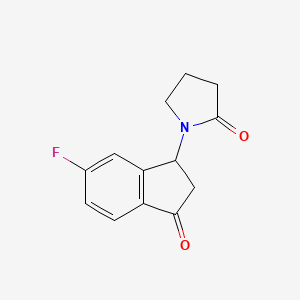
2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a fluoro-substituted indenone moiety attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- can be achieved through various organic synthesis routes. One common method involves the reaction of 6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl chloride with pyrrolidinone under basic conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the fluoro-substituted indenone moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolidinone derivatives and fluoro-substituted indenones. Compared to these compounds, 2-Pyrrolidinone, 1-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:
- 2-Pyrrolidinone, 1-(6-bromo-2,3-dihydro-3-oxo-1H-inden-1-yl)-
- 2-Pyrrolidinone, 1-(6-chloro-2,3-dihydro-3-oxo-1H-inden-1-yl)-
- 2-Pyrrolidinone, 1-(6-methoxy-2,3-dihydro-3-oxo-1H-inden-1-yl)- .
Propriétés
Numéro CAS |
828267-61-4 |
|---|---|
Formule moléculaire |
C13H12FNO2 |
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
1-(6-fluoro-3-oxo-1,2-dihydroinden-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H12FNO2/c14-8-3-4-9-10(6-8)11(7-12(9)16)15-5-1-2-13(15)17/h3-4,6,11H,1-2,5,7H2 |
Clé InChI |
QXJGBLOXHRLAEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2CC(=O)C3=C2C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)

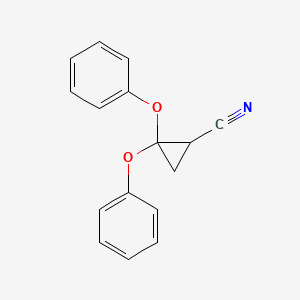
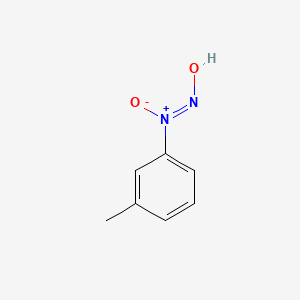
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)
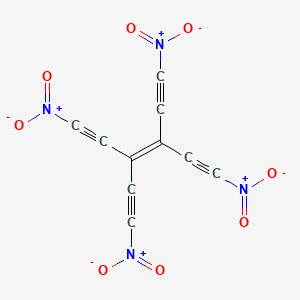

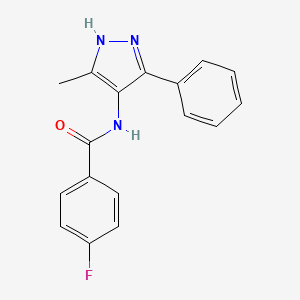
![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)

